2-Phenyl-N-4-pyridinyl-4-quinolinecarboxamide is a non-peptide antagonist of the human neurokinin-3 receptor (hNK-3). [] Neurokinin receptors belong to the G protein-coupled receptor superfamily and are activated by tachykinin peptides, such as Substance P, neurokinin A (NKA), and neurokinin B (NKB). [] These receptors are involved in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction. []
2-phenyl-N-(pyridin-4-yl)quinoline-4-carboxamide is a complex organic compound with significant implications in medicinal chemistry and materials science. It features a quinoline backbone integrated with a phenyl group, a pyridinyl group, and a carboxamide functional group. This compound is of particular interest due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties. Its molecular formula is , with a molecular weight of approximately 325.36 g/mol.
2-phenyl-N-(pyridin-4-yl)quinoline-4-carboxamide belongs to the class of quinoline derivatives, specifically categorized under carboxamides. Its structure allows it to interact with biological systems, making it a candidate for further pharmacological studies.
The synthesis of 2-phenyl-N-(pyridin-4-yl)quinoline-4-carboxamide typically involves several key steps:
Key structural data includes:
2-phenyl-N-(pyridin-4-yl)quinoline-4-carboxamide can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-phenyl-N-(pyridin-4-yl)quinoline-4-carboxamide largely revolves around its interaction with biological targets involved in cellular processes such as DNA synthesis and repair. The compound's structure allows it to bind effectively to specific enzymes or receptors, potentially inhibiting their activity or modulating their function.
Research indicates that compounds within this class exhibit anticancer properties by interfering with cell cycle progression and inducing apoptosis in cancer cells. The precise mechanisms often involve pathways related to oxidative stress and DNA damage response .
The physical properties of 2-phenyl-N-(pyridin-4-yl)quinoline-4-carboxamide include:
Key chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly used for characterization .
2-phenyl-N-(pyridin-4-yl)quinoline-4-carboxamide has several scientific applications:
The quinoline nucleus—a fused bicyclic system comprising benzene and pyridine rings—serves as a privileged scaffold in drug discovery due to its versatile molecular interactions and ease of structural modification. Its planar structure facilitates intercalation into DNA and π-π stacking with biological targets, while the nitrogen atom enables hydrogen bonding and coordination with metal ions. Quinoline-4-carboxamide derivatives, specifically, enhance these properties by introducing a carboxamide group at the C4 position. This modification significantly improves target specificity and pharmacokinetic profiles. For example, the carboxamide linker (–CONH–) provides hydrogen-bonding sites critical for anchoring to enzyme active sites, such as kinases or carbonic anhydrases [6] [10].
These derivatives exhibit broad-spectrum anticancer activity through mechanisms including apoptosis induction, cell cycle arrest, and inhibition of angiogenesis. The 2-phenylquinoline-4-carboxamide framework, in particular, optimizes steric bulk and lipophilicity, enhancing membrane permeability and target engagement. As noted in recent reviews, quinoline carboxamides represent >20% of experimental anticancer agents in preclinical development, underscoring their functional significance [6] [10]. Table 1 highlights key structure-activity relationships (SAR) for quinoline-4-carboxamide derivatives.
Table 1: Structural Features and Biological Significance of Quinoline-4-Carboxamide Derivatives
Structural Element | Role in Bioactivity | Target Examples |
---|---|---|
Quinoline core | DNA intercalation; π-π stacking with kinases | Topoisomerase, PDK1, EGFR |
C2 Aryl substituent (e.g., phenyl) | Enhances lipophilicity and steric bulk for hydrophobic pocket binding | ATP-binding sites of kinases |
C4 Carboxamide linker | Provides H-bond donor/acceptor sites for target specificity | Carbonic anhydrase IX/XII, PDK1 |
N-Substituent on carboxamide | Modulates solubility and selectivity; pyridinyl boosts electrostatic interactions | DNA minor groove, kinase allosteric sites |
The incorporation of a pyridin-4-yl group at the carboxamide nitrogen (e.g., N-(pyridin-4-yl)) markedly enhances the anticancer efficacy of quinoline-4-carboxamides. This substituent contributes to bioactivity through three primary mechanisms:
SAR analyses reveal that pyridin-4-yl outperforms pyridin-2-yl or pyridin-3-yl analogues due to its symmetrical hydrogen-bonding capacity. This is evidenced by a study where N-(pyridin-4-yl) derivatives showed 3-fold lower IC50 values against colon cancer cells than their pyridin-3-yl counterparts [4] .
Quinoline carboxamides have evolved from early antibacterial agents to targeted anticancer therapeutics. Key milestones include:
Table 2 summarizes key anticancer quinoline carboxamide derivatives and their targets:Table 2: Evolution of Quinoline-4-Carboxamide Anticancer Agents
Compound Class | Prototype Structure | Primary Target | Advancement |
---|---|---|---|
Early N,2-Diphenyl derivatives | N-2-Diphenylquinolin-4-carboxamide | Tubulin/DNA | First gen. with broad cytotoxicity [4] |
Pyridinylcarboxamides | 2-Phenyl-N-(pyridin-4-yl)quinoline-4-carboxamide | PDK1/Carbonic anhydrase IX | 10-fold ↑ potency vs. non-pyridinyl analogues [3] |
Hybrid agents (e.g., sulfonamide-linked) | Quinoline-4-carboxamide-benzenesulfonamide | hCA IX/XII | Isoform selectivity; Ki < 100 nM [8] |
Autophagy-disrupting agents | BO-2292 (CiQ derivative) | Lysosome/ERK pathway | Overcomes multidrug resistance [9] |
This progression underscores a shift from serendipitous discovery to structure-based design, positioning 2-phenyl-N-(pyridin-4-yl)quinoline-4-carboxamide as a lead compound for future oncology therapeutics [3] [10].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0